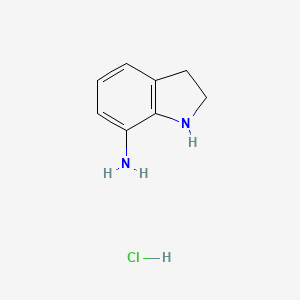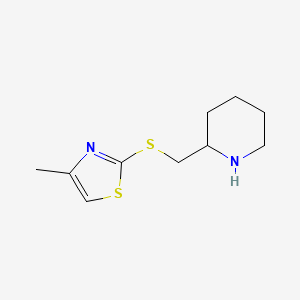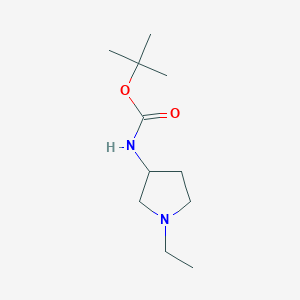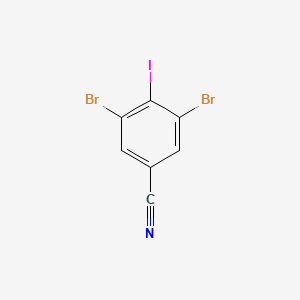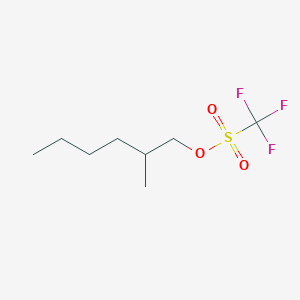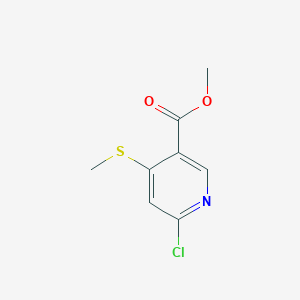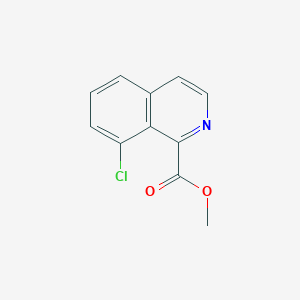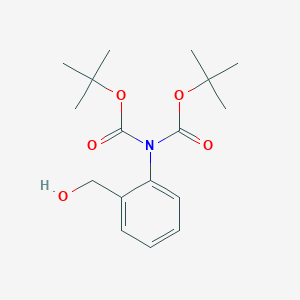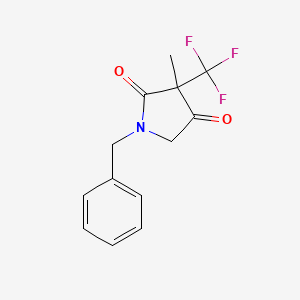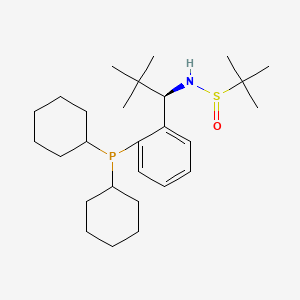
3,5,9-Trihydroxyergosta-7,22-dien-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,9-Trihydroxyergosta-7,22-dien-6-one is a naturally occurring steroid compound found in various fungi, including Ganoderma lucidum and Flammulina velutipes . It is known for its unique structure, which includes three hydroxyl groups and a conjugated diene system. This compound has attracted significant attention due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5,9-Trihydroxyergosta-7,22-dien-6-one can be synthesized through various chemical reactions involving ergosterol derivatives. The synthetic routes typically involve hydroxylation and oxidation reactions under controlled conditions. Common reagents used in these reactions include oxidizing agents like chromium trioxide and hydroxylating agents such as osmium tetroxide .
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources like Ganoderma lucidum. The extraction process includes solvent extraction using chloroform, dichloromethane, ethyl acetate, DMSO, or acetone . The extracted compound is then purified through chromatographic techniques to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
3,5,9-Trihydroxyergosta-7,22-dien-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the double bonds and hydroxyl groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound, which can have different biological activities and applications .
Scientific Research Applications
3,5,9-Trihydroxyergosta-7,22-dien-6-one has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other steroid compounds.
Biology: Studied for its effects on cell growth and differentiation.
Medicine: Investigated for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 3,5,9-Trihydroxyergosta-7,22-dien-6-one involves its interaction with various molecular targets and pathways. It has been shown to exert significant effects on neurite-bearing cells in the presence of nerve growth factor (NGF), indicating its potential role in neural differentiation and growth . Additionally, it exhibits cytotoxic activity against certain cancer cell lines, suggesting its potential as an anti-cancer agent .
Comparison with Similar Compounds
Similar Compounds
Ergosterol: A precursor to 3,5,9-Trihydroxyergosta-7,22-dien-6-one, commonly found in fungi.
Ergosterol Peroxide: Another derivative of ergosterol with different biological activities.
3β,5α,9α-Trihydroxyergosta-7,22-dien-6-one: A closely related compound with similar hydroxylation patterns.
Uniqueness
This compound is unique due to its specific hydroxylation pattern and conjugated diene system, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C28H44O4 |
|---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
17-(5,6-dimethylhept-3-en-2-yl)-3,5,9-trihydroxy-10,13-dimethyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C28H44O4/c1-17(2)18(3)7-8-19(4)21-9-10-22-23-15-24(30)28(32)16-20(29)11-12-26(28,6)27(23,31)14-13-25(21,22)5/h7-8,15,17-22,29,31-32H,9-14,16H2,1-6H3 |
InChI Key |
GUERPVMWCQXYEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3(C2=CC(=O)C4(C3(CCC(C4)O)C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4AR,6S,7R,8S,8aS)-8-(allyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl 4-methylbenzoate](/img/structure/B13657222.png)
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]cytidine](/img/structure/B13657230.png)
![9-Amino-3-benzyl-3-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B13657241.png)
![Tert-butyl 3-[[3-amino-5-(3-fluorophenyl)thiophene-2-carbonyl]amino]piperidine-1-carboxylate](/img/structure/B13657247.png)
